Benzenecarbothioamide, N-ethyl-2-mercapto-

Description

Positioning within Aromatic Thioamide Chemistry

Benzenecarbothioamide, N-ethyl-2-mercapto- is classified as an aromatic thioamide. The core of this molecule is the thioamide functional group (-C(=S)N-), which is an isostere of the amide bond, where a sulfur atom replaces the oxygen atom. researchgate.netchemrxiv.org This substitution imparts distinct electronic and steric properties. The thioamide group exhibits a greater degree of double bond character in the C-N bond compared to amides, leading to a higher rotational barrier. nih.gov

The aromatic nature of the benzene (B151609) ring, coupled with the N-ethyl and 2-mercapto substituents, positions this compound as a multifunctional scaffold. Aromatic thioamides are known for their utility as intermediates in the synthesis of various heterocyclic compounds and as ligands in coordination chemistry. researchgate.net The presence of both a thioamide and a thiol group on the same aromatic ring suggests a rich and complex chemical reactivity profile.

Significance of the Mercaptoaryl Thioamide Framework in Chemical Research

The mercaptoaryl thioamide framework, as exemplified by Benzenecarbothioamide, N-ethyl-2-mercapto-, holds considerable promise in several areas of chemical research. The thiol (-SH) group is a versatile functional handle for various chemical transformations, including oxidation, alkylation, and metal coordination. In concert with the thioamide moiety, it can participate in intramolecular reactions to form heterocyclic systems or act as a bidentate ligand for metal ions.

Structurally related N-substituted S-acyl-2-mercaptobenzamides (SAMTs) have been investigated for their biological activities, notably as inhibitors of viral proteins. researchgate.net This suggests that the mercaptoaryl amide (and by extension, thioamide) scaffold could be a valuable pharmacophore in drug discovery. The ability of the thiol group to interact with biological targets, such as zinc finger proteins, opens avenues for the design of novel therapeutic agents.

Current Research Landscape and Future Directions for N-ethyl-2-mercaptobenzenecarbothioamide

While specific research on Benzenecarbothioamide, N-ethyl-2-mercapto- is not extensively documented in publicly available literature, the broader field of aromatic thioamides is an active area of investigation. Current research focuses on the development of novel synthetic methods for thioamides, exploring their applications in peptide chemistry, and investigating their coordination chemistry and biological activities. researchgate.netnih.gov

Future research on N-ethyl-2-mercaptobenzenecarbothioamide is likely to proceed along several key trajectories:

Synthesis and Characterization: Development of efficient and scalable synthetic routes to this compound and its derivatives. This would be followed by comprehensive spectroscopic and structural characterization.

Reactivity Studies: Exploration of the chemical reactivity of the thiol and thioamide groups, both independently and in concert. This could include intramolecular cyclization reactions to form novel heterocyclic systems.

Coordination Chemistry: Investigation of the compound's ability to act as a ligand for various metal ions, and characterization of the resulting metal complexes.

Biological Evaluation: Screening of the compound and its derivatives for a range of biological activities, drawing inspiration from the known activities of related mercaptoaryl amides and thioamides.

Conceptual Frameworks for Benzenecarbothioamide, N-ethyl-2-mercapto- Studies

The study of Benzenecarbothioamide, N-ethyl-2-mercapto- can be approached through several well-established conceptual frameworks in organic chemistry.

Synthetic Approaches: The synthesis of this molecule could be envisioned through several routes, starting from commercially available precursors. One plausible approach involves the thionation of the corresponding amide, N-ethyl-2-mercaptobenzamide. Another potential route could start from 2-mercaptobenzonitrile, followed by the addition of a sulfur nucleophile and subsequent N-alkylation. The table below outlines some potential synthetic strategies.

| Starting Material | Key Transformation | Reagents |

| N-ethyl-2-mercaptobenzamide | Thionation | Lawesson's Reagent or P4S10 |

| 2-Mercaptobenzonitrile | Thioamide formation | H2S, base, followed by ethylation |

| Thiosalicylic acid | Amidation and Thionation | Ethylamine (B1201723), then Lawesson's Reagent |

Mechanistic Investigations: Understanding the reaction mechanisms of this compound will be crucial. For instance, studying the kinetics and thermodynamics of its intramolecular cyclization reactions would provide valuable insights into the formation of heterocyclic products. Computational modeling could be employed to predict reaction pathways and transition states.

Structure-Activity Relationship (SAR) Studies: Should initial biological screening reveal any promising activity, a systematic SAR study would be the next logical step. This would involve the synthesis of a library of analogues with modifications at the N-ethyl group, the aromatic ring, and the thiol group to understand how these structural features influence biological activity. The following table provides a hypothetical framework for such a study.

| Position of Modification | Example Modifications | Potential Impact on Activity |

| N-Alkyl Group | Methyl, Propyl, Benzyl (B1604629) | Altering steric bulk and lipophilicity |

| Aromatic Ring | Electron-donating/withdrawing groups | Modulating electronic properties |

| Thiol Group | Alkylation, Oxidation | Probing the role of the free thiol |

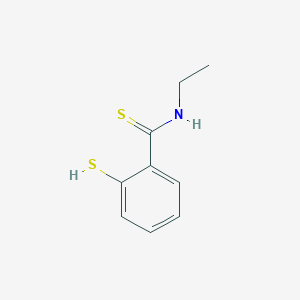

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2-sulfanylbenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS2/c1-2-10-9(12)7-5-3-4-6-8(7)11/h3-6,11H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKVQTUVENIXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=S)C1=CC=CC=C1S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00753443 | |

| Record name | N-Ethyl-2-sulfanylbenzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00753443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89390-09-0 | |

| Record name | N-Ethyl-2-sulfanylbenzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00753443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for Benzenecarbothioamide, N Ethyl 2 Mercapto and Structural Analogues

Established Synthetic Routes for Thioamides and Related Benzene (B151609) Derivatives

The formation of the thioamide functional group is a cornerstone of synthesizing the target compound. Several classical and modern methods are available, each with its own advantages and substrate scope.

One of the fundamental approaches to thioamide synthesis involves the nucleophilic attack of an amine on a suitable thiocarbonyl-containing electrophile. This can be achieved through various condensation reactions. For instance, the reaction of a primary amine, such as ethylamine (B1201723), with a dithiocarboxylate derivative can lead to the formation of the desired N-ethyl thioamide.

Another prominent method is the Willgerodt-Kindler reaction, which traditionally involves the reaction of an aryl alkyl ketone with elemental sulfur and a secondary amine like morpholine (B109124) to yield a thioamide. researchgate.net More recent modifications of this reaction have expanded its scope to include aldehydes, which can react with amines and elemental sulfur in a one-pot, three-component process to afford N-substituted thioamides. nih.govorganic-chemistry.orgresearchgate.netmdpi.com These reactions can often be performed under catalyst-free and solvent-free conditions, offering a greener synthetic route. nih.govmdpi.com

| Reaction | Reactants | Key Features |

| Dithiocarboxylate Aminolysis | Dithiocarboxylate, Ethylamine | Direct formation of the N-ethyl thioamide bond. |

| Willgerodt-Kindler Reaction | Aldehyde, Ethylamine, Elemental Sulfur | One-pot, three-component synthesis. Often catalyst and solvent-free. nih.govmdpi.com |

A widely employed and direct method for thioamide synthesis is the reaction of an amine with a thiocarbonyl derivative. A common precursor for this transformation is the corresponding amide, which can be converted to the thioamide using a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a popular and effective reagent for this purpose, known for its mild reaction conditions compared to phosphorus pentasulfide (P₄S₁₀). mdpi.com The reaction typically involves heating the amide with Lawesson's reagent in an inert solvent like toluene.

Alternatively, nitriles can serve as precursors to thioamides. The addition of hydrogen sulfide (B99878) (H₂S) or its salts, such as sodium sulfide (Na₂S), to a nitrile in the presence of a base can yield the corresponding primary or N-substituted thioamide. google.comresearchgate.net For the synthesis of N-ethyl-2-mercaptobenzenecarbothioamide, this would involve the reaction of 2-mercaptobenzonitrile with ethylamine in the presence of a sulfur source.

| Precursor | Reagent(s) | Product |

| N-ethyl-2-mercaptobenzamide | Lawesson's Reagent | Benzenecarbothioamide, N-ethyl-2-mercapto- |

| 2-mercaptobenzonitrile | Ethylamine, H₂S or Na₂S | Benzenecarbothioamide, N-ethyl-2-mercapto- |

Modern synthetic chemistry has introduced a variety of thiocarbonyl transfer reagents that offer greater control and milder reaction conditions for thioamide synthesis. These reagents can activate carboxylic acids or their derivatives for subsequent reaction with amines. For example, thioacylating agents can be generated in situ from a carboxylic acid, which then readily react with an amine to form the thioamide.

Three-component reactions have also been developed that utilize elemental sulfur as the sulfur source in combination with an amine and a suitable carbon precursor. For instance, the reaction of arylacetic acids, amines, and elemental sulfur can produce thioamides through a decarboxylative pathway. organic-chemistry.org This method expands the range of readily available starting materials for thioamide synthesis.

Syntheses Involving ortho-Mercaptoaryl Precursors

The synthesis of the target molecule specifically requires the presence of a mercapto group at the ortho position of the benzene ring. The introduction and manipulation of this functionality are key strategic considerations.

The 2-mercapto group can be introduced onto the benzene ring through several synthetic strategies. One common approach is through the nucleophilic aromatic substitution (SNAr) of an ortho-halogenated benzene derivative. For example, 2-chlorobenzonitrile (B47944) or 2-bromobenzonitrile (B47965) can react with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or sodium sulfide (Na₂S), to yield 2-mercaptobenzonitrile. organic-chemistry.orgnih.govchemrxiv.orgbohrium.comyoutube.com The reactivity of the halide is crucial, with bromo derivatives often showing higher reactivity than chloro derivatives. organic-chemistry.org The presence of an electron-withdrawing group, such as the nitrile, activates the ring towards nucleophilic attack.

Another strategy involves the use of organometallic reagents. For instance, an ortho-lithiated or ortho-magnesiated benzene derivative can react with elemental sulfur to introduce the thiol group. This approach offers regioselective functionalization but requires careful control of reaction conditions due to the reactivity of the organometallic intermediates.

The synthesis of N-ethyl-2-mercaptobenzenecarbothioamide can be envisioned through a convergent synthesis, where the N-ethylcarbamothioyl group and the 2-mercapto group are introduced in separate steps. A plausible synthetic route could start from 2-chlorobenzoyl chloride. Reaction with ethylamine would yield N-ethyl-2-chlorobenzamide. Subsequent nucleophilic aromatic substitution with a sulfur nucleophile would introduce the 2-mercapto group, affording N-ethyl-2-mercaptobenzamide. Finally, thionation of the amide with Lawesson's reagent would yield the target compound, Benzenecarbothioamide, N-ethyl-2-mercapto-.

An alternative route could begin with the synthesis of 2-mercaptobenzoic acid. This can be converted to its acid chloride, which can then be reacted with ethylamine to form N-ethyl-2-mercaptobenzamide. As in the previous route, a final thionation step would provide the desired thioamide. The choice of synthetic strategy will depend on the availability of starting materials, desired yield, and scalability of the process.

| Starting Material | Key Transformations | Intermediate/Product |

| 2-Chlorobenzoyl chloride | 1. Reaction with Ethylamine 2. SNAr with NaSH 3. Thionation with Lawesson's Reagent | Benzenecarbothioamide, N-ethyl-2-mercapto- |

| 2-Mercaptobenzoic acid | 1. Conversion to Acid Chloride 2. Reaction with Ethylamine 3. Thionation with Lawesson's Reagent | Benzenecarbothioamide, N-ethyl-2-mercapto- |

Transition Metal-Catalyzed Synthetic Pathways for Thioamide Derivatives

Transition metal catalysis offers powerful tools for the formation of thioamides, often proceeding under milder conditions and with greater functional group tolerance than traditional methods. Nickel and palladium are among the most explored metals for these transformations, each exhibiting unique mechanistic pathways.

The efficacy of transition metal-catalyzed reactions hinges on the intricate steps of the catalytic cycle. Understanding these mechanisms is crucial for reaction optimization and catalyst design.

Nickel-Catalyzed Pathways: A plausible mechanism for nickel-catalyzed thioamide synthesis involves a Ni(0)/Ni(II) cycle. For instance, in the cross-coupling of phosphine (B1218219) chlorides with isothiocyanates to yield phosphinecarbothioamides, the cycle is proposed to initiate with the activation of a Ni(0) catalyst. This species undergoes oxidative addition with a chlorophosphine, followed by a radical addition to a Ni(I)-Cl species to form a divalent nickel complex. Subsequent reaction with an isothiocyanate and reductive elimination yields the final phosphinecarbothioamide product and regenerates the active Ni(0) catalyst. acs.org

A proposed catalytic cycle for nickel-catalyzed phosphinecarbothioamide synthesis is as follows acs.org:

Activation: A Ni(0) complex is the active catalyst.

Radical Formation: The Ni(0) catalyst reacts with chlorodiphenylphosphine (B86185) to generate diphenylphosphine (B32561) radical species.

Oxidative Addition/Coupling: The radical species can self-couple or add to a Ni(I)-Cl species to form a Ni(II) complex.

Substrate Coordination & Insertion: The isothiocyanate substrate coordinates to the Ni(II) center.

Reductive Elimination: The coupled product is released, regenerating the Ni(0) catalyst for the next cycle.

Palladium-Catalyzed Pathways: Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis. In the context of thioamide synthesis, such as the Suzuki-Miyaura coupling of thioureas or thioamides, a Pd(0)/Pd(II) catalytic cycle is often invoked. youtube.com A distinct mechanism involving a Pd-diaminocarbene intermediate has also been elucidated. This pathway suggests a dual role for a silver salt, acting as both a desulfurating agent and an oxidant to facilitate a Pd(II)/Pd(0)/Pd(II) cycle. researchgate.net

The key steps in a typical palladium-catalyzed cross-coupling cycle include youtube.comyoutube.com:

Catalyst Activation: A Pd(II) precatalyst is reduced in situ by a reagent, such as an organometallic species, to the active Pd(0) state. youtube.com

Oxidative Addition: The active Pd(0) catalyst inserts into a carbon-halide or carbon-sulfur bond of a substrate, forming a Pd(II) intermediate.

Transmetalation: A second coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center.

Reductive Elimination: The two organic partners couple and are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst.

Recent studies on palladium-catalyzed C-H functionalization have also proposed catalytic cycles involving Pd(II)/Pd(IV) intermediates, where a cyclopalladated intermediate undergoes oxidation before the final bond-forming reductive elimination step. nih.gov

The choice of ligand is paramount in transition metal catalysis, as it directly influences the catalyst's stability, activity, and selectivity by modulating the metal center's steric and electronic properties. princeton.edu

For nickel catalysis, the development of effective ligands is a dynamic area of research. While standard nitrogen-based ligands like bipyridines have shown efficacy, there is a recognized need for broader N- and O-donor ligand libraries to rival the extensive phosphine libraries available for palladium. nih.gov The structure-reactivity relationships (SRRs) of phosphine ligands in nickel catalysis are complex; for example, dialkyl-ortho-biaryl phosphines (Buchwald-type ligands), which are highly successful in palladium catalysis, show variable and often limited activity in nickel-catalyzed reactions. chemrxiv.org The steric properties of monophosphine ligands, quantified by parameters like percent buried volume (%Vbur), have been shown to rationalize the ligation state and subsequent reactivity in nickel-catalyzed cross-couplings. princeton.edu Hydroxyphosphine (PO) ligands represent a notable advancement, significantly accelerating nickel-catalyzed cross-couplings of unreactive electrophiles, likely through a cooperative bimetallic mechanism involving magnesium. nih.gov

| Ligand Type | Metal | Key Features & Impact on Catalysis |

| Buchwald-type Phosphines | Ni | Variable activity; reactivity patterns guided by steric parameters (%Vbur). chemrxiv.org |

| Hydroxyphosphine (PO) Ligands | Ni | Accelerate cross-coupling of unreactive electrophiles via Ni/Mg bimetallic cooperation. nih.gov |

| Nitrogen/Oxygen Donors | Ni | Perform well in cross-electrophile coupling; libraries are less developed than phosphines. nih.gov |

| Diaminocarbenes | Pd | Act as key intermediates in desulfurative cross-coupling of thioamides. researchgate.net |

Solvent Effects and Reaction Condition Optimization in Thioamide Synthesis

Optimizing reaction conditions, including solvent, temperature, and reagent stoichiometry, is critical for maximizing the yield and purity of thioamides. Green chemistry principles have spurred research into environmentally benign solvent systems.

Deep eutectic solvents (DESs), such as a choline (B1196258) chloride-urea mixture, have emerged as effective and sustainable media for thioamide synthesis. rsc.org In one study, the reaction of aldehydes, secondary amines, and elemental sulfur was optimized in a DES. The ideal conditions were found to be a 1:1:0.125 molar ratio of aldehyde, amine, and sulfur, respectively, at 45°C for five hours, yielding products in up to 93% yield. researchgate.net The DES acts as both the solvent and a catalyst, with its high polarity and hydrogen-bonding capabilities stabilizing reactive intermediates. rsc.org

Ionic liquids (ILs) also offer a tunable environment for thioamide synthesis. In the reaction of nitriles with Na₂S, the protic ionic liquid [DBUH][OAc] was found to be highly effective at room temperature, furnishing the desired thioamides in high yields. Interestingly, the presence of water was found to be essential for this transformation to proceed efficiently. rsc.org

The table below summarizes the optimization of the synthesis of N-(4-methylbenzoyl)diethylamine in a choline chloride-urea DES researchgate.net:

| Entry | Temperature (°C) | Time (h) | Molar Ratio (Aldehyde:Amine:Sulfur) | Yield (%) |

| 1 | rt | 24 | 1:1:1 | — |

| 2 | 45 | 5 | 1:1:1 | 93 |

| 3 | 45 | 5 | 1:1:2 | 93 |

| 4 | 45 | 5 | 1:2:1 | 93 |

| 5 | 45 | 5 | 1:1:0.125 | 93 |

| 6 | 60 | 5 | 1:1:0.125 | 89 |

| 7 | 45 | 4 | 1:1:0.125 | 81 |

Reaction conditions: p-tolualdehyde (1.56 mmol), diethylamine (B46881) (1.56 mmol), and sulfur powder in 25 mol% DES ChCl–urea (1:2).

High-Throughput Synthesis and Combinatorial Approaches to Benzenecarbothioamide Libraries

Combinatorial chemistry provides a powerful platform for the rapid generation of large, structurally diverse libraries of compounds for screening and drug discovery. nih.govwikipedia.org This approach has been successfully applied to the synthesis of thioamide libraries.

A one-pot, three-component reaction between aroyl chlorides, ammonium (B1175870) thiocyanate, and various aromatic amines in dry acetone (B3395972) has been used to create a combinatorial library of new aryl thioamide derivatives. This method allows for the systematic variation of substituents on the aromatic rings, quickly generating a range of analogues for biological evaluation. ajol.info

Microwave-assisted organic synthesis (MAOS) is another technique well-suited for high-throughput synthesis. A microwave-enhanced Kindler thioamide synthesis was developed to construct a 34-member library of substituted thioamides. The three-component condensation of various aldehydes, amines, and elemental sulfur was performed in 1-methyl-2-pyrrolidone (NMP) under microwave irradiation at 110-180°C for just 2-20 minutes. This rapid and efficient protocol provided primary, secondary, and tertiary thioamides with an average yield of 83% and high purity (>90%). nih.gov Such high-throughput platforms are invaluable for exploring the structure-activity relationships within a class of compounds like benzenecarbothioamides. prf.org

Advanced Structural Elucidation and Spectroscopic Characterization of Benzenecarbothioamide, N Ethyl 2 Mercapto

Crystallographic Analysis

Crystallographic analysis is indispensable for determining the precise three-dimensional arrangement of atoms in a solid-state material. This information provides definitive insights into molecular geometry, connectivity, and the nature of intermolecular forces that govern the crystal packing.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Connectivity

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for elucidating the molecular structure of a crystalline compound. A successful SCXRD experiment on Benzenecarbothioamide, N-ethyl-2-mercapto- would yield a detailed model of a single molecule, providing precise bond lengths, bond angles, and torsion angles. This data would confirm the connectivity of the N-ethyl group, the thioamide functionality, and the 2-mercapto substituent on the benzene (B151609) ring.

Table 1: Hypothetical Crystallographic Data for Benzenecarbothioamide, N-ethyl-2-mercapto-

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₁NS₂ |

| Formula Weight | 197.32 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| β (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

Solid-State Packing Analysis and Intermolecular Interactions

Analysis of the crystal lattice from SCXRD data would reveal how individual molecules of Benzenecarbothioamide, N-ethyl-2-mercapto- pack together. Key intermolecular interactions such as hydrogen bonds (e.g., between the thioamide N-H and the sulfur atom of a neighboring molecule, or involving the mercapto S-H group), and potential π-π stacking between the aromatic rings would be identified and characterized. These interactions are crucial for understanding the stability and physical properties of the crystalline solid.

Powder X-ray Diffraction (PXRD) for Phase Identification and Polymorphism

Powder X-ray Diffraction (PXRD) is a vital tool for the analysis of polycrystalline materials. A PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase. This technique would be used to confirm the bulk purity of a synthesized sample of Benzenecarbothioamide, N-ethyl-2-mercapto-. Furthermore, PXRD is the primary method for investigating polymorphism—the ability of a compound to exist in multiple crystal forms—which can significantly impact properties like solubility and stability.

High-Resolution Spectroscopic Characterization

Spectroscopic methods provide detailed information about the structure and bonding within a molecule, both in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Solution-State Structure

NMR spectroscopy is the most powerful technique for determining the structure of a molecule in solution.

¹H NMR: Would show distinct signals for the protons on the ethyl group, the benzene ring, the N-H proton of the thioamide, and the S-H proton of the mercapto group. The chemical shifts, integration, and coupling patterns would confirm the connectivity.

¹³C NMR: Would reveal the number of unique carbon environments, including signals for the ethyl carbons, the aromatic carbons, and the characteristic downfield shift of the C=S carbon in the thioamide group.

¹⁵N NMR: Although less common, this technique could provide direct information about the electronic environment of the nitrogen atom within the thioamide linkage.

Table 2: Predicted ¹H NMR Chemical Shifts for Benzenecarbothioamide, N-ethyl-2-mercapto-

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (ethyl) | Data not available | Triplet |

| CH₂ (ethyl) | Data not available | Quartet |

| Aromatic C-H | Data not available | Multiplets |

| N-H (thioamide) | Data not available | Broad Singlet |

Table 3: Predicted ¹³C NMR Chemical Shifts for Benzenecarbothioamide, N-ethyl-2-mercapto-

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=S (thioamide) | Data not available |

| Aromatic C | Data not available |

| CH₂ (ethyl) | Data not available |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy probes the vibrational modes of a molecule, which are characteristic of specific bonds and functional groups.

FT-IR (Fourier-Transform Infrared) Spectroscopy: Would show characteristic absorption bands for the N-H stretch, C-H stretches (aromatic and aliphatic), the C=S stretch (thioamide), and the S-H stretch (mercapto).

Raman Spectroscopy: As a complementary technique, Raman spectroscopy would also detect these vibrations, and can be particularly useful for identifying the C=S and S-S bonds if disulfide linkages were to form.

Table 4: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (thioamide) | Stretch | Data not available |

| C-H (aromatic) | Stretch | Data not available |

| C-H (aliphatic) | Stretch | Data not available |

| S-H (mercapto) | Stretch | Data not available |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of the elemental composition of a molecule through the precise measurement of its mass-to-charge ratio (m/z). For Benzenecarbothioamide, N-ethyl-2-mercapto-, the theoretical exact mass can be calculated based on its chemical formula, C9H11NS2.

Precise Molecular Mass Determination:

The theoretical monoisotopic mass of Benzenecarbothioamide, N-ethyl-2-mercapto- is calculated to be 197.0384 Da. In a typical HRMS experiment, the compound would be ionized, often using a soft ionization technique like electrospray ionization (ESI), to produce the protonated molecule [M+H]+. The high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, would then measure the m/z of this ion with high precision, typically to four or more decimal places. The experimentally determined mass would be expected to be in very close agreement with the theoretical value, confirming the elemental composition.

Table 1: Theoretical and Expected Experimental Mass Data for Benzenecarbothioamide, N-ethyl-2-mercapto-

| Species | Chemical Formula | Theoretical m/z | Expected Experimental m/z |

| [M]+• | C9H11NS2 | 197.0384 | ~197.0384 |

| [M+H]+ | C9H12NS2 | 198.0462 | ~198.0462 |

| [M+Na]+ | C9H11NNaS2 | 220.0282 | ~220.0282 |

Fragmentation Pathways:

Tandem mass spectrometry (MS/MS) experiments provide valuable insights into the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific experimental data for Benzenecarbothioamide, N-ethyl-2-mercapto- is not publicly available, plausible fragmentation pathways can be predicted based on the known fragmentation patterns of amides, aromatic compounds, and sulfur-containing molecules.

Upon collision-induced dissociation (CID), the protonated molecule [M+H]+ would likely undergo a series of fragmentation reactions. Key fragmentation pathways could include:

Loss of the ethyl group: Cleavage of the N-ethyl bond could result in the loss of ethene (C2H4), leading to a fragment ion with an m/z of 170.0193.

Cleavage of the C-N bond: Scission of the bond between the carbonyl carbon and the nitrogen atom could lead to the formation of a benzoyl-type cation.

Fragmentation of the aromatic ring: The substituted benzene ring could undergo characteristic cleavages.

McLafferty rearrangement: Primary amides are known to show a base peak due to the McLafferty rearrangement; however, as a secondary amide, this is less likely to be the primary fragmentation route.

Table 2: Plausible HRMS Fragmentation Data for [C9H12NS2]+

| Precursor Ion m/z | Proposed Fragment | Chemical Formula of Fragment | Theoretical m/z of Fragment |

| 198.0462 | [M+H - C2H4]+ | C7H8NS2 | 170.0193 |

| 198.0462 | [M+H - SH]+ | C9H11NS | 165.0612 |

| 198.0462 | [C6H4CS]+ | C7H4S | 120.0057 |

| 198.0462 | [C2H5NH2]+ | C2H6N | 44.0497 |

Theoretical and Computational Chemistry of Benzenecarbothioamide, N Ethyl 2 Mercapto

Density Functional Theory (DFT) Calculations

Reaction Mechanism Elucidation and Transition State Characterization

The study of reaction mechanisms involving Benzenecarbothioamide, N-ethyl-2-mercapto- at a molecular level is achieved through computational methods such as Density Functional Theory (DFT). These theoretical studies provide deep insights into the feasibility of reaction pathways by calculating activation energies and reaction energies.

For instance, in analogous theoretical studies on chemical reactions, DFT calculations have been employed to investigate the sequential bond cleavage in N2O adducts of N-heterocyclic carbenes by a vanadium(III) complex. rsc.org Such studies reveal that bond breaking and concomitant ligand migration can occur through a concerted process for both N–O and N–N cleavage. rsc.org Similarly, the investigation of the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate has been carried out using quantum chemical calculations, which helped in understanding the formation of various intermediates. mdpi.com

In the context of Benzenecarbothioamide, N-ethyl-2-mercapto-, computational studies could be designed to explore its reactivity. For example, the reaction of an ethylbenzene-OH adduct with O2 and NO2 has been studied, revealing multiple possible reaction paths. mdpi.com The calculations showed that the formation of ethyl-phenol through hydrogen abstraction is a major product in the reaction with O2. mdpi.com A similar approach for Benzenecarbothioamide, N-ethyl-2-mercapto- would involve identifying potential reactants and mapping out the potential energy surface for their interaction. This would lead to the characterization of transition states and the determination of the most favorable reaction pathways.

The following table presents a hypothetical summary of results from a DFT study on a reaction involving Benzenecarbothioamide, N-ethyl-2-mercapto-, based on findings for analogous systems.

| Reactants | Transition State (TS) | Activation Energy (kcal/mol) | Products | Reaction Energy (kcal/mol) |

| Benzenecarbothioamide, N-ethyl-2-mercapto- + Reagent A | TS1 | 15.2 | Product A | -10.5 |

| Benzenecarbothioamide, N-ethyl-2-mercapto- + Reagent B | TS2 | 20.8 | Product B | -5.2 |

| Benzenecarbothioamide, N-ethyl-2-mercapto- + Reagent C | TS3 | 12.5 | Product C | -25.0 |

This table is illustrative and based on typical values from computational studies of organic reactions.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful tool to study the dynamic behavior of molecules like Benzenecarbothioamide, N-ethyl-2-mercapto- over time.

MD simulations can reveal the conformational landscape of Benzenecarbothioamide, N-ethyl-2-mercapto- in different phases. By simulating the molecule's movement over time, researchers can identify stable conformations and the transitions between them. This is crucial for understanding how the molecule's shape influences its properties and reactivity. For example, in the solid state, the N—N—C—N fragments in a related thiosemicarbazone were found to be non-planar. nih.gov

The solvent environment can significantly impact the structure and dynamics of a solute. MD simulations can explicitly model the solvent molecules surrounding Benzenecarbothioamide, N-ethyl-2-mercapto-, providing insights into solute-solvent interactions. These simulations can show how different solvents might stabilize certain conformations of the molecule or affect its flexibility. This information is vital for predicting the behavior of the compound in various chemical processes.

Intermolecular Interaction Analysis and Crystal Energy Frameworks

The way molecules of Benzenecarbothioamide, N-ethyl-2-mercapto- interact with each other in the solid state determines its crystal structure and macroscopic properties. Hirshfeld surface analysis is a common method to investigate these interactions.

In the crystal structures of similar thiosemicarbazone derivatives, various intermolecular interactions have been identified. These include N—H⋯S, C—H⋯S, O—H⋯S, and C—H⋯O hydrogen bonds, as well as π–π stacking interactions. nih.govnih.govresearchgate.net For example, in the crystal of N-ethyl-2-[1-(2-hydroxynaphthalen-1-yl)ethylidene]hydrazinecarbothioamide, weak O—H⋯S and C—H⋯O interactions, along with π–π stacking, create infinite polymeric chains. nih.gov

| Interaction Type | Contribution (%) |

| H···H | 64.20 |

| H···S | 12.60 |

| H···C | 12.00 |

| H···N | 5.50 |

| C···N | 3.60 |

| C···C | 2.20 |

In another example of a lanthanum(III) complex, the major contributions to the crystal structure were from H···H (39.9%) and H···O/O···H (37.9%) interactions. scienceopen.com These analyses provide a detailed picture of the forces holding the crystal lattice together. For Benzenecarbothioamide, N-ethyl-2-mercapto-, a similar analysis would be expected to reveal the relative importance of various non-covalent interactions in its crystal structure.

Mechanistic Organic Chemistry of Reactions Involving Benzenecarbothioamide, N Ethyl 2 Mercapto

Detailed Reaction Pathways and Intermediates

The reactions of Benzenecarbothioamide, N-ethyl-2-mercapto- are characterized by the nucleophilicity of the sulfur atoms and the nitrogen atom of the thioamide group. The reaction pathways often involve initial interaction at one of these sites, leading to various intermediates.

One of the primary reaction pathways is initiated by the nucleophilic attack of the thioamide sulfur or the mercapto sulfur on an electrophile. For instance, in the presence of an alkylating agent, S-alkylation can occur at either sulfur atom, forming a thioimidate or a thioether intermediate, respectively. The relative reactivity of the two sulfur atoms is influenced by the reaction conditions, such as pH. Under basic conditions, the more acidic mercapto proton is removed, generating a potent thiolate nucleophile.

Protonation of the thioamide nitrogen or sulfur can activate the molecule towards nucleophilic attack. Acid-catalyzed hydrolysis, for example, would likely proceed through protonation of the sulfur atom, enhancing the electrophilicity of the thiocarbonyl carbon for attack by water.

In cyclization reactions, a key intermediate is formed through an intramolecular nucleophilic attack. The mercapto group can attack the electrophilic thiocarbonyl carbon, or in oxidative cyclizations, a sulfur-centered radical can be an important intermediate. benthamdirect.com The formation of a five-membered ring is generally favored, leading to benzothiazole (B30560) derivatives. The pathway can proceed through a tetrahedral intermediate which then eliminates a molecule, such as water or an amine, to form the aromatic heterocyclic ring.

Kinetic and Thermodynamic Investigations of Reaction Transformations

The kinetics of reactions involving Benzenecarbothioamide, N-ethyl-2-mercapto- are governed by the activation energies of the various possible elementary steps. For instance, in the cyclization to form benzothiazoles, the rate-determining step can vary depending on the specific mechanism. In acid-catalyzed cyclizations, the initial protonation may be a rapid pre-equilibrium, with the subsequent intramolecular nucleophilic attack being the slower, rate-determining step.

Thermodynamic considerations play a crucial role in determining the final product distribution. In many cases, the formation of a stable aromatic heterocyclic ring, such as a benzothiazole, is a strong thermodynamic driving force for the reaction. researchgate.net The relative stability of intermediates and products can dictate the reaction pathway, especially when reversible steps are involved. For example, in some cyclization reactions, a kinetically favored product may form initially, which can then rearrange to a more thermodynamically stable isomer under the reaction conditions. nih.govsid.ir The negative entropy of activation often observed in cyclization reactions indicates the formation of a more ordered transition state compared to the reactants. organic-chemistry.org

Below is a hypothetical data table illustrating the kind of thermodynamic parameters that might be determined for a reaction of Benzenecarbothioamide, N-ethyl-2-mercapto-.

| Reaction Transformation | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) at 298 K |

| Intramolecular Cyclization | 65 | -80 | 88.84 |

| Hydrolysis | 75 | -50 | 89.9 |

Note: This data is illustrative and not based on experimental results for the specific compound.

Influence of Substituents and Solvent Polarity on Reaction Rates and Selectivity

The rate and selectivity of reactions involving Benzenecarbothioamide, N-ethyl-2-mercapto- are significantly influenced by the electronic nature of substituents on the benzene (B151609) ring and the polarity of the solvent.

Substituent Effects: Electron-donating groups (EDGs) on the aromatic ring, such as methoxy (B1213986) or amino groups, would be expected to increase the electron density on the sulfur atoms, enhancing their nucleophilicity and thus accelerating reactions with electrophiles. Conversely, electron-withdrawing groups (EWGs), like nitro or cyano groups, would decrease the nucleophilicity of the sulfur atoms, slowing down such reactions. In the context of benzothiazole formation through electrophilic cyclization, EWGs on the aniline-derived ring can have a substantial activating effect by lowering the electron density and stabilizing the negative charge in the intermediate. researchgate.net

Solvent Polarity: The polarity of the solvent can have a profound effect on reaction rates, particularly for reactions that involve a change in charge separation between the reactants and the transition state. researchgate.net For reactions where the transition state is more polar than the reactants, polar solvents will increase the reaction rate by stabilizing the transition state. For instance, the rate of thiazole (B1198619) formation from thioamides has been observed to increase with an increase in the dielectric constant of the medium. organic-chemistry.org In radical reactions, polar solvents can stabilize charged intermediates, potentially altering the reaction pathway. acs.orgresearchgate.net The choice of solvent can also influence the selectivity of a reaction by differentially solvating competing transition states. The thiol-maleimide reaction, for example, can proceed through different mechanisms depending on the solvent, initiator, and thiol used. mdpi.com

The following table provides a qualitative summary of the expected influence of substituents and solvent polarity on a hypothetical reaction of Benzenecarbothioamide, N-ethyl-2-mercapto-.

| Factor | Effect on Reaction Rate (Electrophilic Attack) |

| Electron-Donating Substituent | Increase |

| Electron-Withdrawing Substituent | Decrease |

| Increasing Solvent Polarity | Increase (for polar transition states) |

| Decreasing Solvent Polarity | Decrease (for polar transition states) |

Cyclization Reactions Leading to Fused Sulfur-Containing Heterocycles

The presence of both a thioamide and a mercapto group in an ortho relationship on the benzene ring makes Benzenecarbothioamide, N-ethyl-2-mercapto- an ideal precursor for the synthesis of fused sulfur-containing heterocycles, most notably benzothiazoles.

The intramolecular cyclization of Benzenecarbothioamide, N-ethyl-2-mercapto- can lead to the formation of 2-(ethylamino)benzo[d]thiazole. This transformation can be achieved under various conditions, often involving an oxidant. The general mechanism involves the initial formation of a reactive species that facilitates the intramolecular ring closure.

One plausible pathway involves the oxidation of the mercapto group to a sulfenyl halide or a related species, which is then attacked by the nucleophilic nitrogen or sulfur of the thioamide group. Alternatively, under radical conditions, a thiyl radical can be generated from the mercapto group, which then adds to the aromatic ring, followed by oxidation and rearomatization to yield the benzothiazole product. benthamdirect.com

A more common route for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds or their derivatives. nih.govmasterorganicchemistry.com While Benzenecarbothioamide, N-ethyl-2-mercapto- is already a cyclization precursor, understanding these related syntheses provides context for its reactivity.

Thioamide systems can undergo various rearrangement reactions. While specific rearrangements for Benzenecarbothioamide, N-ethyl-2-mercapto- are not extensively documented, analogous systems suggest potential pathways. One such rearrangement is the Newman-Kwart rearrangement, which involves the intramolecular migration of an aryl group from an oxygen atom to a sulfur atom in an O-thiocarbamate to form an S-thiocarbamate. researchgate.net Although not directly applicable to the thioamide itself, this highlights the propensity for intramolecular migrations in related sulfur-containing compounds.

Another potential rearrangement could be a Chapman-like rearrangement, where an imidoyl group migrates. More relevant to thioamides are rearrangements that might occur under thermal or photochemical conditions, potentially involving intermediates such as thietanes or thiaziridines, although these are less common. The Beckmann rearrangement of oximes to amides provides a conceptual parallel for skeletal reorganization involving a nitrogen atom. nih.gov

Synthetic Applications in Cascade and Domino Reactions

The multifunctional nature of Benzenecarbothioamide, N-ethyl-2-mercapto- makes it a suitable substrate for cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. baranlab.orgresearchgate.netnih.gov

A hypothetical cascade reaction could be initiated by the reaction of the mercapto group with an α,β-unsaturated carbonyl compound in a Michael addition. The resulting intermediate could then undergo an intramolecular cyclization involving the thioamide moiety to form a complex heterocyclic system.

Domino reactions often involve a sequence of intermolecular and intramolecular reactions. baranlab.org For example, Benzenecarbothioamide, N-ethyl-2-mercapto- could react with a suitable dielectrophile. The initial reaction at the more nucleophilic mercapto group would be followed by a second, intramolecular reaction of the thioamide group with the second electrophilic site, leading to the rapid construction of a polycyclic structure. The synthesis of thiazole derivatives through domino reactions of thioamides with reagents like ethyl-4-bromocrotonate has been reported, involving a sequence of S-alkylation and intramolecular addition. baranlab.org

Coordination Chemistry and Metal Complexation of Benzenecarbothioamide, N Ethyl 2 Mercapto

Ligand Properties and Donor Atom Preferences

There is no specific experimental or theoretical data available in the scientific literature concerning the ligand properties and donor atom preferences of Benzenecarbothioamide, N-ethyl-2-mercapto-.

Thiolate vs. Thione Coordination Modes

Information regarding the preference for thiolate versus thione coordination modes for Benzenecarbothioamide, N-ethyl-2-mercapto- has not been documented in published research.

Role of N-ethyl and Phenyl Substituents on Coordination Environment

The influence of the N-ethyl and phenyl substituents on the coordination environment of metal complexes with Benzenecarbothioamide, N-ethyl-2-mercapto- has not been investigated in the available scientific literature.

Synthesis of Metal Complexes

No methods for the synthesis of metal complexes specifically involving Benzenecarbothioamide, N-ethyl-2-mercapto- as a ligand have been reported.

Complexes with Transition Metals (e.g., Cd, Cu, Ni)

There are no published studies detailing the synthesis or characterization of transition metal complexes with Benzenecarbothioamide, N-ethyl-2-mercapto-.

Structural Characterization of Metal Complexes (e.g., X-ray Diffraction)

As there are no reported synthesized metal complexes of Benzenecarbothioamide, N-ethyl-2-mercapto-, no structural characterization data, including from X-ray diffraction, is available.

Elucidation of Coordination Geometry and Stoichiometry

The coordination of Benzenecarbothioamide, N-ethyl-2-mercapto- to a metal center is anticipated to occur through the sulfur atoms of the deprotonated thiol group and the thioamide moiety, forming a stable chelate ring. The stoichiometry of the resulting complexes, typically in a 1:2 metal-to-ligand ratio, and the coordination geometry around the central metal ion are influenced by factors such as the nature of the metal ion, its oxidation state, and the reaction conditions.

For instance, with divalent transition metal ions like Ni(II), Cu(II), and Zn(II), the formation of complexes with the general formula [M(L)₂] is expected, where L represents the deprotonated ligand. In such cases, the ligand acts as a bidentate NS donor. Magnetic susceptibility measurements and electronic spectra are crucial in determining the coordination geometry. For example, Ni(II) complexes with NS donor ligands are often observed to be square planar, which is indicated by their diamagnetic nature. The electronic spectra of square planar Ni(II) complexes typically display three d-d transition bands. In contrast, octahedral geometries are common for Co(II) and some Ni(II) complexes, particularly when solvent molecules also coordinate to the metal center. nih.govajpojournals.org

The stoichiometry and geometry of metal complexes with similar thioamide-containing ligands have been extensively studied. The table below summarizes typical coordination geometries observed for different metal ions with related NS-donor ligands.

| Metal Ion | Typical Coordination Geometry | Stoichiometry (Metal:Ligand) | Spectroscopic/Magnetic Properties |

| Ni(II) | Square Planar | 1:2 | Diamagnetic |

| Cu(II) | Square Planar or Distorted Octahedral | 1:2 | Paramagnetic |

| Co(II) | Octahedral | 1:2 | High-spin or low-spin |

| Zn(II) | Tetrahedral | 1:2 | Diamagnetic |

Impact of Benzannulation on Dimerization and Stability

The presence of a benzene (B151609) ring fused to the chelate ring, a feature known as benzannulation, can significantly influence the properties of the resulting metal complexes. This structural modification can impact the ligand's rigidity, electronic properties, and steric hindrance, which in turn affect the stability and potential for dimerization of the complexes.

The increased delocalization of electrons within the benzannulated system can enhance the thermodynamic stability of the metal complexes. The rigid nature of the fused aromatic ring can also prevent conformational flexibility, leading to more defined and stable coordination geometries. Furthermore, the steric bulk introduced by the benzene ring can influence the packing of the complexes in the solid state and may hinder the approach of additional ligands or solvent molecules to the metal center.

In some cases, the presence of bridging atoms like sulfur in the ligand can facilitate the formation of dimeric or polymeric structures. However, the steric constraints imposed by the N-ethyl group and the benzene ring in Benzenecarbothioamide, N-ethyl-2-mercapto- might disfavor such associations, promoting the formation of monomeric complexes. The stability of these complexes is a crucial factor for their potential applications, and benzannulation is a key strategy for tuning this property.

Electronic and Spectroscopic Properties of Metal-Thioamide Complexes

The electronic and spectroscopic properties of metal complexes of Benzenecarbothioamide, N-ethyl-2-mercapto- are determined by the nature of the metal-ligand bonding. Techniques such as UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable insights into the structure and bonding of these complexes.

UV-Visible Spectroscopy: The electronic spectra of the complexes typically exhibit intense bands in the UV region, which are assigned to intra-ligand π→π* and n→π* transitions. researchgate.net Upon complexation, these bands may shift, indicating the coordination of the ligand to the metal ion. In the visible region, weaker d-d transition bands can be observed for transition metal complexes, which are characteristic of the coordination geometry around the metal ion. For instance, the position and number of d-d bands in the electronic spectrum of a Ni(II) complex can help distinguish between square planar and octahedral geometries. nih.gov Ligand-to-metal charge transfer (LMCT) bands, often observed for complexes with sulfur-containing ligands, can also appear in the visible region. nih.gov

Infrared Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. The IR spectrum of the free ligand would show a characteristic ν(N-H) stretching vibration and a ν(C=S) (thioamide) band. Upon deprotonation of the thiol group and coordination to the metal, the ν(S-H) band disappears. A significant shift in the ν(C=S) band to a lower frequency in the complex spectrum is indicative of the coordination of the thioamide sulfur to the metal ion. The appearance of new bands at lower frequencies can be attributed to ν(M-N) and ν(M-S) vibrations, further confirming the formation of the complex.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes (e.g., Zn(II)). The disappearance of the S-H proton signal in the ¹H NMR spectrum of the complex confirms the deprotonation and coordination of the thiol group. Shifts in the chemical shifts of the protons and carbons near the coordination sites (e.g., the N-ethyl group and the aromatic ring) can provide further evidence of complex formation.

Computational Modeling of Metal-Ligand Interactions

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure, bonding, and spectroscopic properties of metal complexes. nih.govmdpi.com These methods can provide detailed insights into the nature of metal-ligand interactions that are often difficult to obtain experimentally.

Derivatives and Analogues of Benzenecarbothioamide, N Ethyl 2 Mercapto

Systematic Synthesis of N-Substituted Benzenecarbothioamide Derivatives

The synthesis of N-substituted benzenecarbothioamide derivatives can be approached through several established synthetic routes, allowing for a diverse range of analogues to be prepared. A common strategy involves the initial synthesis of a corresponding N-substituted benzamide, which is then converted to the thioamide.

One primary method begins with 2-mercaptobenzoic acid. The carboxylic acid is first activated, often by conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. This activated intermediate is then reacted with a primary or secondary amine (R¹R²NH) to form the N-substituted 2-mercaptobenzamide. The final step is the thionation of the amide's carbonyl group. Lawesson's reagent is a widely used and effective thionating agent for this transformation, converting the amide to the desired thioamide.

Alternatively, synthesis can proceed via the reaction of a benzoyl chloride with a thioamide-forming reagent. ontosight.ai The subsequent introduction of substituents on the nitrogen atom can be achieved through substitution reactions. ontosight.ai This systematic approach allows for the introduction of a wide array of alkyl and aryl groups at the nitrogen position, facilitating the exploration of structure-activity relationships. nih.govresearchgate.net

Table 1: Synthetic Pathway for N-Substituted Benzenecarbothioamide Derivatives

| Step | Reactant(s) | Reagent(s) | Product |

|---|---|---|---|

| 1 | 2-Mercaptobenzoic Acid | Thionyl Chloride (SOCl₂) | 2-Mercaptobenzoyl chloride |

| 2 | 2-Mercaptobenzoyl chloride, Amine (RNH₂) | Base (e.g., Pyridine) | N-substituted-2-mercaptobenzamide |

Structural Modifications of the Phenyl Ring and Their Chemical Consequences

Altering the substitution pattern on the phenyl ring of Benzenecarbothioamide, N-ethyl-2-mercapto- has profound chemical consequences, influencing the molecule's electronic properties, reactivity, and conformation. ucsb.edu Substituents can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). lumenlearning.comlibretexts.org

The introduction of substituents is governed by the principles of electrophilic aromatic substitution (EAS). The existing mercapto and thioamide groups influence the position of new substituents. EDGs, such as alkyl (-R), alkoxy (-OR), and amino (-NH₂) groups, generally increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. lumenlearning.comlibretexts.org They typically direct incoming electrophiles to the ortho and para positions. libretexts.org

Table 2: Predicted Effects of Phenyl Ring Substituents

| Substituent Type | Example | Position on Ring | Expected Chemical Consequence |

|---|---|---|---|

| Electron-Donating Group (EDG) | -OCH₃ | Para | Increased ring reactivity toward EAS; Increased nucleophilicity of the thiol. |

| Electron-Withdrawing Group (EWG) | -NO₂ | Meta | Decreased ring reactivity toward EAS; Increased acidity of the thiol. libretexts.org |

Reactivity and Transformations of the Mercapto Group

The thiol (-SH) moiety is a key functional group that imparts significant reactivity to the molecule. Its nucleophilic nature allows for a variety of chemical transformations at the sulfur atom.

The sulfur atom of the mercapto group is a soft nucleophile and readily participates in S-alkylation and S-acylation reactions. nih.gov These reactions are typically carried out in the presence of a base, which deprotonates the thiol to form the more nucleophilic thiolate anion.

S-Alkylation involves the reaction of the thiolate with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), to form a thioether. researchgate.netnih.gov This reaction is a versatile method for introducing a wide range of alkyl groups onto the sulfur atom. rsc.org

S-Acylation proceeds by reacting the thiolate with an acylating agent, like an acyl chloride or an acid anhydride, to yield a thioester. These reactions provide a means to introduce various acyl groups, modifying the steric and electronic properties of the molecule.

The thiol group is susceptible to oxidation, yielding a range of sulfur-containing functional groups depending on the oxidant and reaction conditions. dntb.gov.uayoutube.com

Mild oxidation, often with agents like iodine (I₂) or air in the presence of metal catalysts, typically leads to the formation of a disulfide bond, linking two molecules of the parent thiol. researchgate.netyoutube.com This dimerization is a common process for thiols. youtube.com

Stronger oxidizing agents, such as hydrogen peroxide (H₂O₂) or peroxy acids, can oxidize the thiol further. nih.gov The stepwise oxidation can produce sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). youtube.com Each of these oxidation states imparts distinct chemical properties, including increased acidity and polarity. The specific outcome of the oxidation is highly dependent on the reaction conditions, including the choice of solvent and the presence of catalysts. dntb.gov.ua

Fused Heterocyclic Systems Derived from Benzenecarbothioamide, N-ethyl-2-mercapto- Scaffold

The ortho-disposed mercapto and thioamide functionalities provide a versatile platform for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. These reactions can lead to the formation of novel polycyclic structures, significantly expanding the chemical diversity derivable from the parent scaffold. mdpi.com

For instance, treatment with appropriate reagents can induce cyclization to form benzothiazine derivatives. The reaction of 2-methylbenzenesulfonamides with reagents like N,N-dimethylcarbamoyl chloride can lead to cyclized products, indicating the potential for similar intramolecular reactions in the Benzenecarbothioamide system. researchgate.net The in-situ generation of reactive intermediates, such as heteroaromatic N-ylides from related benzothiazolium salts, followed by cycloaddition reactions, represents a powerful strategy for constructing complex fused polyheterocyclic compounds. mdpi.com The specific heterocyclic system formed depends on the nature of the reagent used to bridge the mercapto and thioamide groups.

Investigation of Isosteres and Bioisosteres for Chemical Space Exploration

Isosteric and bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a molecule's properties while retaining or enhancing its desired biological activity. cambridgemedchemconsulting.comdrughunter.com A bioisostere is a functional group or molecule that has similar chemical and physical characteristics to another, which can result in comparable biological effects. baranlab.orgsci-hub.se

For Benzenecarbothioamide, N-ethyl-2-mercapto-, various parts of the molecule can be targeted for bioisosteric replacement to explore the chemical space and optimize properties like metabolic stability, polarity, and hydrogen bonding capacity. nih.govnih.gov

Thioamide Group: The thioamide (-CSNH-) is a non-classical bioisostere of the amide bond (-CONH-). nih.gov Other replacements include heterocycles like 1,2,4-oxadiazoles, 1,2,3-triazoles, and tetrazoles, which can mimic the geometry and hydrogen bonding capabilities of the amide/thioamide unit. drughunter.comnih.gov

Mercapto Group: The thiol (-SH) group can be replaced by other hydrogen-bond donors like a hydroxyl (-OH) or an amine (-NH₂) group.

Phenyl Ring: The benzene (B151609) ring can be substituted with various heterocyclic aromatic rings (heteroarenes) such as pyridine, thiophene, or pyrazole. schoolwires.netmdpi.com Additionally, saturated scaffolds like bicyclo[1.1.1]pentane have emerged as non-aromatic bioisosteres for para-substituted benzene rings, offering improvements in properties like aqueous solubility. nih.govchemrxiv.org

Table 3: Potential Bioisosteric Replacements for Benzenecarbothioamide, N-ethyl-2-mercapto-

| Original Group | Bioisosteric Replacement(s) | Rationale for Replacement |

|---|---|---|

| Thioamide (-CSNH-) | Amide (-CONH-), 1,2,4-Oxadiazole, 1,2,3-Triazole | Modulate metabolic stability, hydrogen bonding, and polarity. nih.gov |

| Mercapto (-SH) | Hydroxyl (-OH), Amine (-NH₂) | Alter hydrogen bonding potential and acidity/basicity. |

| Phenyl Ring | Pyridine, Thiophene, Bicyclo[1.1.1]pentane | Modify aromaticity, solubility, and metabolic profile. nih.gov |

Advanced Applications in Materials Science

Development of Organic Electronic and Optoelectronic Materials

While direct experimental data on the electronic and optoelectronic properties of Benzenecarbothioamide, N-ethyl-2-mercapto- is not currently available in the public domain, the known characteristics of its core functional groups—thioamide and aromatic thiol—provide a basis for predicting its potential in this arena.

The charge transport properties of organic materials are fundamental to their application in electronic devices. The thioamide group, an isostere of the amide bond, possesses altered electronic characteristics due to the presence of the larger, more polarizable sulfur atom. Thioamides exhibit a lower oxidation potential compared to their amide counterparts, which could facilitate hole transport in organic semiconducting materials. The presence of lone pair electrons on both the sulfur and nitrogen atoms, along with the π-system of the benzene (B151609) ring, could allow for delocalization of charge, a key requirement for efficient charge mobility.

The mercapto group (-SH) can also influence charge transport. The sulfur atom can interact with metallic electrodes, potentially lowering the charge injection barrier and improving device performance. Furthermore, the thiol group can be used to anchor the molecule to surfaces, enabling the formation of well-ordered self-assembled monolayers (SAMs) that can enhance charge transport characteristics in thin-film transistors and other electronic devices.

Table 1: Predicted Electronic Properties Relevant to Charge Transport

| Property | Predicted Characteristic for Benzenecarbothioamide, N-ethyl-2-mercapto- | Rationale |

| Ionization Potential | Potentially lower than analogous amides | The thioamide group has a lower oxidation potential. |

| Electron Affinity | Moderate | The presence of electronegative S and N atoms. |

| Charge Carrier Mobility | Potential for hole transport | π-conjugation and potential for intermolecular interactions. |

| Interfacial Properties | Good adhesion to metal electrodes | The mercapto group can form strong bonds with metals. |

Note: The data in this table is predictive and based on the known properties of the constituent functional groups, not on direct experimental measurements of Benzenecarbothioamide, N-ethyl-2-mercapto-.

The photophysical properties of Benzenecarbothioamide, N-ethyl-2-mercapto- are expected to be influenced by the interplay between the benzene ring, the thioamide group, and the mercapto group. The thioamide C=S bond has a characteristic UV absorption maximum that is red-shifted compared to the C=O bond in amides. This suggests that the compound may absorb light at longer wavelengths, a desirable property for some optoelectronic applications.

The potential for intramolecular charge transfer (ICT) exists between the electron-donating mercapto and N-ethyl groups and the electron-accepting thioamide moiety, mediated by the aromatic ring. Such ICT transitions can give rise to interesting photophysical phenomena, including fluorescence with a large Stokes shift. The ability of the thioamide group to quench fluorescence in proximity to a fluorophore is a known phenomenon and could be harnessed in the design of "turn-on" fluorescent materials where a conformational change or chemical reaction alters this quenching effect. researchgate.netgoogle.comresearchgate.netnih.govresearchgate.net

Role in Supramolecular Chemistry and Self-Assembly Processes

The structure of Benzenecarbothioamide, N-ethyl-2-mercapto- is well-suited for participation in supramolecular chemistry and self-assembly processes. The thioamide group is a versatile functional group for inducing directional and cooperative hydrogen bonding. researchgate.net It contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=S), enabling the formation of one-dimensional chains or more complex two- and three-dimensional networks.

The mercapto group can also participate in hydrogen bonding and, more significantly, can coordinate to metal ions or form disulfide bonds upon oxidation. This dual functionality allows for the design of self-assembling systems that can be controlled by multiple stimuli, such as pH, solvent polarity, and the presence of metal ions or oxidizing agents. For instance, the coordination of the mercapto and thioamide sulfur atoms to a metal center could lead to the formation of discrete metallosupramolecular architectures or coordination polymers. The self-assembly of related molecules, such as 2-mercaptobenzothiazole, has been utilized in the formation of silver nanoclusters, highlighting the directing role of the mercapto group in nanomaterial synthesis.

Precursors for Polymeric Materials with Tunable Properties

Benzenecarbothioamide, N-ethyl-2-mercapto- can be envisioned as a valuable monomer or precursor for the synthesis of functional polymers with tunable properties. Both the thioamide and mercapto groups can be incorporated into polymer structures through various polymerization techniques.

Polythioamides, polymers containing the thioamide linkage in their backbone, are known for their strong metal affinity, high refractive indices, and good thermal stability. nih.gov The presence of the thioamide group can be achieved through multicomponent polymerizations involving elemental sulfur, diamines, and dicarboxylic acids or diynes. Benzenecarbothioamide, N-ethyl-2-mercapto-, with its reactive mercapto group, could potentially be used in condensation polymerizations or as a chain-end functionalizing agent.

The mercaptan group is highly reactive and widely used in polymer chemistry. It can readily undergo "click" reactions, such as thiol-ene and thiol-yne reactions, allowing for the efficient and specific modification of polymer chains or the formation of cross-linked networks. Polymers containing mercaptan groups are known for their use in high-performance adhesives, sealants, and coatings, as well as for their potential in self-healing materials. The incorporation of Benzenecarbothioamide, N-ethyl-2-mercapto- into a polymer would introduce both the thioamide functionality and a reactive thiol handle for further functionalization or cross-linking.

Table 2: Potential Polymerization Strategies and Resulting Polymer Properties

| Polymerization Strategy | Role of Benzenecarbothioamide, N-ethyl-2-mercapto- | Potential Polymer Properties |

| Polycondensation | Difunctional monomer (if another reactive group is present) | Thermal stability, high refractive index, metal chelation. |

| Thiol-ene Polymerization | Monomer with a reactive thiol group | Cross-linked networks, optical materials, adhesives. |

| Ring-Opening Polymerization | Modifier or initiator | Functionalized polymers with tunable properties. |

| Surface-Initiated Polymerization | Anchor for polymer growth on surfaces | Modified surfaces with specific functionalities. |

Chemical Sensor Design and Fabrication

The presence of both a thioamide and a mercapto group makes Benzenecarbothioamide, N-ethyl-2-mercapto- a promising candidate for the development of chemical sensors. Both functional groups contain soft sulfur atoms that can act as binding sites for heavy and transition metal ions. This interaction can be transduced into a detectable optical or electrochemical signal.

Thioamide-based fluorescent sensors have been developed for the detection of various analytes, including proteases, where the thioamide acts as a fluorescence quencher. researchgate.netgoogle.comresearchgate.netnih.govresearchgate.net A similar principle could be applied to a sensor based on Benzenecarbothioamide, N-ethyl-2-mercapto-, where the binding of a target analyte modulates its photophysical properties. For example, the coordination of a metal ion to the sulfur atoms could lead to either fluorescence quenching or enhancement, or a colorimetric change.

Derivatives of 2-mercaptobenzothiazole have been successfully employed as fluorescent chemosensors for transition metal ions. The mercapto group provides a selective binding site, and the resulting complex exhibits a change in its fluorescence properties. Given the structural similarities, Benzenecarbothioamide, N-ethyl-2-mercapto- could be expected to exhibit similar sensing capabilities, with the potential for enhanced selectivity or sensitivity due to the presence of the additional thioamide binding site.

Corrosion Inhibition Mechanisms and Material Protection

Organic compounds containing heteroatoms like sulfur and nitrogen are well-known to be effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. These molecules function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.

The thioamide group has been shown to be an effective corrosion inhibiting functionality. The lone pair electrons on the sulfur and nitrogen atoms, as well as the π-electrons of the aromatic ring, can interact with the vacant d-orbitals of metal atoms, leading to strong adsorption. This adsorption can be either physisorption (electrostatic interactions) or chemisorption (covalent bond formation). Thioamide derivatives have been reported as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

The mercapto group is also a powerful corrosion inhibiting moiety, especially for copper and its alloys. 2-Mercaptobenzothiazole (MBT) is a widely used corrosion inhibitor, and its mechanism of action has been extensively studied. MBT is believed to form a protective, polymeric complex layer on the copper surface through bonding with its sulfur and nitrogen atoms. This film acts as a barrier to the ingress of corrosive species.

Given the presence of both a thioamide and a mercapto group, Benzenecarbothioamide, N-ethyl-2-mercapto- is anticipated to be a highly effective corrosion inhibitor. The molecule could adsorb onto a metal surface through multiple interaction sites: the sulfur and nitrogen atoms of the thioamide group, the sulfur atom of the mercapto group, and the π-electrons of the benzene ring. This multi-point attachment would likely lead to the formation of a dense and stable protective film, offering superior corrosion protection. The chemical interaction would involve the formation of coordinate bonds between the sulfur and nitrogen lone pairs and the surface metal atoms, effectively blocking the active sites for corrosion.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-ethyl-2-mercapto-benzenecarbothioamide and its derivatives?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or thioacylation reactions. For example, derivatives like 4-chloro-N-methyl-N-phenylbenzenecarbothioamide (CAS 61821-46-3) are synthesized via reaction of substituted benzoyl chlorides with thioamides under anhydrous conditions . Characterization should include HPLC for purity assessment (e.g., LogP = 2.62 for a related compound ) and NMR spectroscopy to confirm substitution patterns.

Q. How should researchers address the air sensitivity of this compound during storage and handling?

- Methodological Answer : Due to its thiol group, the compound is air-sensitive. Store under inert gas (e.g., argon) at low temperatures (0–6°C), as recommended for structurally similar thiol-containing compounds like 1,2-benzenedithiol . Use Schlenk-line techniques for transfers to minimize oxidation.

Q. What analytical techniques are critical for verifying the structural integrity of N-ethyl-2-mercapto-benzenecarbothioamide?

- Methodological Answer : Use a combination of:

- Mass spectrometry (MS) : To confirm molecular weight (e.g., Exact Mass = 231.052 for a fluorophenyl analog ).

- FT-IR spectroscopy : To identify S-H stretches (~2550 cm⁻¹) and amide C=O/C=S vibrations.

- X-ray crystallography : For unambiguous confirmation of molecular geometry, as applied to related benzothioamides .

Advanced Research Questions

Q. How can computational methods predict the reactivity of N-ethyl-2-mercapto-benzenecarbothioamide in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations can model charge distribution and frontier molecular orbitals. For example, the PSA (Polar Surface Area) of 129.95 Ų for 2-amino-5-nitrobenzothioamide suggests high polarity, influencing solubility and reactivity. Software like Gaussian or ORCA can simulate transition states for thiol-disulfide exchange reactions.

Q. What experimental strategies resolve contradictions in reported physicochemical properties (e.g., LogP, melting points) across studies?

- Methodological Answer : Discrepancies may arise from impurities or measurement conditions. Standardize protocols:

- LogP : Measure via shake-flask method with octanol/water partitioning, as done for analogs (LogP = 3.69 for N-(4-fluorophenyl)benzenecarbothioamide ).

- Melting points : Use differential scanning calorimetry (DSC) with controlled heating rates, noting deviations like the air-sensitive nature of thioamides .

Q. How can researchers optimize reaction conditions for introducing N-ethyl-2-mercapto substituents into complex heterocycles?

- Methodological Answer : Employ kinetic studies using in situ IR or NMR to monitor reaction progress. For example, optimize solvent polarity (e.g., DMF vs. THF) and catalyst loadings, as demonstrated in morpholinecarboxylic acid syntheses . Statistical tools like Design of Experiments (DoE) can identify critical factors (temperature, stoichiometry) for yield improvement.

Q. What safety protocols are essential for mitigating toxicity risks during in vitro assays involving this compound?

- Methodological Answer : Refer to safety data for structurally similar compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products